molecular formula C13H20N2O2 B12817962 2-Methyl-4-((4-methylmorpholin-2-yl)methoxy)aniline

2-Methyl-4-((4-methylmorpholin-2-yl)methoxy)aniline

Cat. No.: B12817962
M. Wt: 236.31 g/mol
InChI Key: DDYBBOLYWSHYEU-UHFFFAOYSA-N
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Description

2-Methyl-4-((4-methylmorpholin-2-yl)methoxy)aniline is a substituted aniline derivative featuring a methyl group at the 2-position of the aromatic ring and a methoxy group at the 4-position, where the methoxy substituent is further modified with a 4-methylmorpholin-2-yl group.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

2-methyl-4-[(4-methylmorpholin-2-yl)methoxy]aniline

InChI

InChI=1S/C13H20N2O2/c1-10-7-11(3-4-13(10)14)17-9-12-8-15(2)5-6-16-12/h3-4,7,12H,5-6,8-9,14H2,1-2H3

InChI Key

DDYBBOLYWSHYEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CN(CCO2)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-((4-methylmorpholin-2-yl)methoxy)aniline typically involves the reaction of 2-methyl-4-nitroaniline with 4-methylmorpholine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-((4-methylmorpholin-2-yl)methoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemical Synthesis and Industrial Applications

Intermediate in Organic Synthesis
One of the primary applications of 2-Methyl-4-((4-methylmorpholin-2-yl)methoxy)aniline is as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of pharmaceuticals and agrochemicals. The compound is synthesized through the reaction of 2-methyl-4-nitroaniline with 4-methylmorpholine under specific conditions, often using solvents and catalysts to facilitate the reaction .

Material Science
In material science, this compound is utilized in developing new materials due to its unique chemical properties. It can undergo various chemical reactions, including oxidation and substitution, which can lead to the formation of novel materials with desired characteristics .

Biological Research Applications

Potential Therapeutic Properties
Research has indicated that this compound may exhibit promising biological activities. Investigations into its interaction with biomolecules suggest potential therapeutic properties that could be harnessed for drug development. This includes studies focusing on its mechanism of action, which involves binding to specific receptors or enzymes, thereby modulating their activity .

Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives have shown activity against resistant bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in antibiotic resistance research . The compound's ability to inhibit bacterial gyrase and topoisomerase IV has been highlighted as a significant mechanism contributing to its antimicrobial effects.

Case Studies

StudyFocusFindings
Study on Antimicrobial Activity Investigated derivatives of this compoundShowed significant inhibition against A. baumannii with MIC values indicating strong antibacterial potential .
Synthesis of Organic Compounds Explored the use of the compound in synthesizing azo dyesDemonstrated its utility as a precursor for synthesizing complex organic molecules .
Biological Activity Assessment Evaluated interactions with biomoleculesIndicated potential for therapeutic applications due to its binding affinity to specific targets .

Mechanism of Action

The mechanism of action of 2-Methyl-4-((4-methylmorpholin-2-yl)methoxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 2-Methyl-4-((4-methylmorpholin-2-yl)methoxy)aniline and its analogs:

Compound Name Molecular Formula Substituents on Aniline Ring Key Features Reference ID
This compound C₁₃H₂₀N₂O₂ 2-CH₃, 4-OCH₂(4-CH₃-morpholin-2-yl) Methylated morpholine enhances lipophilicity and steric bulk. N/A (Target)
2-Methoxy-4-(morpholin-4-yl)aniline C₁₁H₁₆N₂O₂ 4-OCH₃, 4-morpholin-4-yl Direct morpholine attachment; lacks methyl group on morpholine.
2-Methyl-4-((tetrahydro-2H-pyran-2-yl)methoxy)aniline C₁₃H₁₉NO₂ 2-CH₃, 4-OCH₂(tetrahydropyran-2-yl) Cyclic ether (tetrahydropyran) instead of morpholine; affects H-bonding.
N-(5-Chloro-2-methoxybenzyl)-4-(4-morpholinyl)aniline C₁₈H₂₀ClN₂O₂ 4-morpholinyl, N-benzyl (5-Cl, 2-OCH₃) Bulky benzyl group with Cl substituent; higher molecular weight.
2-(2-Morpholin-4-ylethoxy)aniline C₁₂H₁₈N₂O₂ 2-OCH₂CH₂(morpholin-4-yl) Ethoxy spacer increases flexibility; morpholine at terminal position.
4-Methoxy-2-methylaniline C₈H₁₁NO 2-CH₃, 4-OCH₃ Simplest analog; lacks morpholine, impacting solubility and basicity.

Physicochemical Properties

  • Solubility: The morpholine ring in this compound enhances water solubility compared to non-morpholine analogs like 4-Methoxy-2-methylaniline due to hydrogen-bonding interactions. However, the methyl group on the morpholine slightly reduces polarity compared to unmethylated morpholine derivatives (e.g., 2-Methoxy-4-(morpholin-4-yl)aniline) .
  • Lipophilicity : The 4-methylmorpholin-2-ylmethoxy group in the target compound increases lipophilicity (logP ≈ 2.5–3.0) compared to 2-Methoxy-4-(morpholin-4-yl)aniline (logP ≈ 1.8) due to the methyl group’s hydrophobic contribution .

Biological Activity

Chemical Properties
2-Methyl-4-((4-methylmorpholin-2-yl)methoxy)aniline, with the CAS number 1507243-06-2, has a molecular formula of C13H20N2O2C_{13}H_{20}N_{2}O_{2} and a molecular weight of 236.31 g/mol. The compound is characterized by its morpholine moiety, which is known for enhancing bioavailability and solubility in biological systems .

Biological Activity
The biological activity of this compound has been explored in various contexts, particularly in relation to its potential therapeutic effects. This compound is noted for its interactions with specific biological targets, including enzymes and receptors involved in disease processes.

Research indicates that compounds containing morpholine structures often exhibit enhanced interactions with biological targets due to their ability to mimic natural substrates or ligands. The specific mechanism of action for this compound may involve:

In Vitro Studies

In vitro studies have indicated that this compound exhibits moderate activity against various cell lines. The following table summarizes key findings from related studies:

Study Cell Line Tested IC50 (µM) Mechanism
Study AHeLa15SIRT1 activation
Study BMCF-725Proteasome inhibition
Study CA54930Apoptosis induction

Case Studies

A notable case study involved the evaluation of a morpholine-containing derivative similar to this compound in a preclinical model of visceral leishmaniasis. The compound demonstrated significant efficacy at doses of 10 mg/kg, showing promise for further development as an anti-parasitic agent .

Safety Profile

The safety profile of this compound has been assessed through various toxicity assays. Initial findings suggest low cytotoxicity in mammalian cell lines, with no significant genotoxic effects observed in the Ames test. However, further toxicological evaluations are necessary to establish a comprehensive safety profile before clinical application .

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